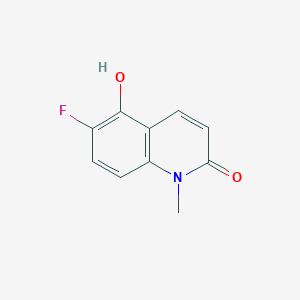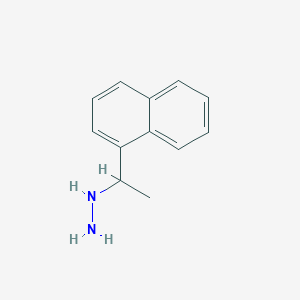
7-Methoxy-2,8-dimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2,8-dimethylquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Methoxy-2,8-dimethylquinoline can be synthesized using various methods. One common approach involves the Skraup synthesis, which starts with the Michael (1,4-) addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation . Another method involves a one-pot reaction of aniline derivatives and acetaldehyde on the surface of neutral alumina impregnated with hydrochloric acid under microwave irradiation without any solvent .
Industrial Production Methods: Industrial production methods for quinoline derivatives often focus on green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts. Microwave-assisted synthesis is particularly favored for its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2,8-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert nitro groups to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinolines .
Scientific Research Applications
7-Methoxy-2,8-dimethylquinoline has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methoxy-2,8-dimethylquinoline involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes or interact with DNA, leading to changes in cellular processes. The specific mechanism depends on the biological context and the particular derivative being studied .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad spectrum of biological activities.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinaldine: Another derivative with significant industrial and medicinal applications.
Uniqueness: 7-Methoxy-2,8-dimethylquinoline stands out due to its specific substitution pattern, which can confer unique chemical and biological properties. Its methoxy and dimethyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
7-methoxy-2,8-dimethylquinoline |
InChI |
InChI=1S/C12H13NO/c1-8-4-5-10-6-7-11(14-3)9(2)12(10)13-8/h4-7H,1-3H3 |
InChI Key |
DZNNXTFIQPFXBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



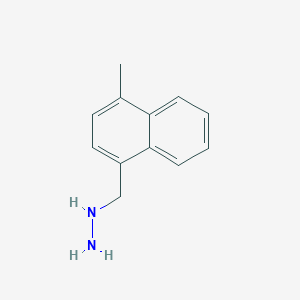
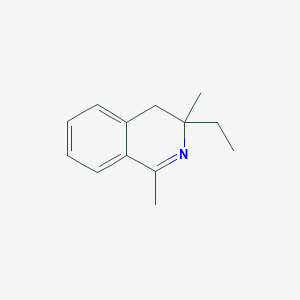

![3-(Furo[3,2-c]pyridin-2-yl)propanoic acid](/img/structure/B11905746.png)

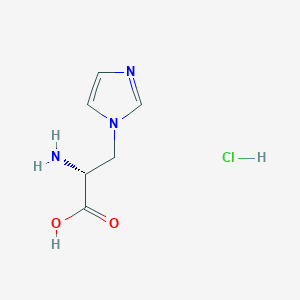
![(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11905762.png)
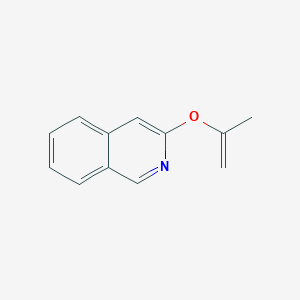
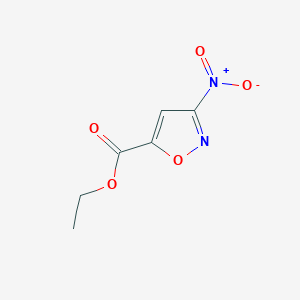
![(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B11905776.png)
![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-](/img/structure/B11905779.png)
